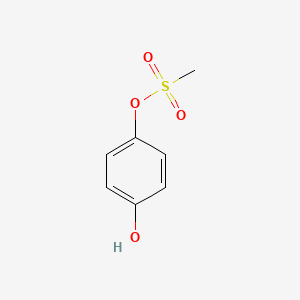
4-Hydroxyphenyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyphenyl methanesulfonate is a useful research compound. Its molecular formula is C7H8O4S and its molecular weight is 188.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
1.1 NMDA Receptor Antagonism
4-Hydroxyphenyl methanesulfonate exhibits significant activity as an NMDA (N-methyl-D-aspartic acid) receptor antagonist. This property makes it a candidate for treating various neurological disorders such as:
- Epilepsy
- Anxiety
- Cerebral ischemia
- Muscular spasms
- Multi-infarct dementia
- Traumatic brain injury
- Pain management
- AIDS-related dementia
- Migraine
- Amyotrophic lateral sclerosis (ALS)
- Psychotic conditions
The compound's efficacy in these areas is attributed to its ability to modulate excitatory neurotransmission, which is crucial in managing excitotoxicity associated with these conditions .
1.2 Synthesis of Steroid Derivatives
Research indicates that methanesulfonate derivatives of 4-hydroxyphenyl ketone-based compounds can inhibit 17β-HSD3 (17 beta-hydroxysteroid dehydrogenase type 3), an enzyme involved in steroid metabolism. This inhibition has implications for developing therapeutic agents targeting hormone-dependent conditions, such as certain cancers .
Biochemical Applications
2.1 Inhibition Studies
In biochemical studies, this compound has been utilized to explore its inhibitory effects on various enzymes. For instance, it was found to possess weak inhibitory activity against several HSD enzymes compared to its parent compound. This characteristic can be leveraged in drug design to create more selective inhibitors for specific metabolic pathways .
2.2 Photochemical Applications
The compound has also been examined for its photochemical properties, particularly in reactions involving diazo compounds. Studies have shown that under UV irradiation, this compound can undergo rearrangements leading to the formation of new photoproducts, which may have applications in photopolymerization processes and material science .
Material Science
3.1 Resin Development
In the field of material science, this compound has been investigated as a component in the development of acid-breakable resins used in photolithography. These resins are crucial for producing microelectronic devices and other applications where precise patterning is required .
Table 1: Therapeutic Applications of this compound
Table 2: Photochemical Properties
| Reaction Type | Observations | Reference |
|---|---|---|
| Photolysis | Formation of methyl p-hydroxyphenylacetate and others | |
| Quantum Yield Measurement | Comparable yields with other diazo derivatives |
Case Studies
Case Study 1: NMDA Receptor Antagonism in Epilepsy Treatment
A study demonstrated the efficacy of this compound in reducing seizure frequency in animal models of epilepsy. The compound was administered at varying dosages, revealing a dose-dependent response that supports its potential as a therapeutic agent .
Case Study 2: Inhibition of Steroid Metabolism
Research involving the synthesis of methanesulfonate derivatives showed that certain compounds derived from this compound exhibited selective inhibition against specific HSD enzymes, paving the way for targeted therapies in hormone-related diseases .
特性
分子式 |
C7H8O4S |
|---|---|
分子量 |
188.2 g/mol |
IUPAC名 |
(4-hydroxyphenyl) methanesulfonate |
InChI |
InChI=1S/C7H8O4S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5,8H,1H3 |
InChIキー |
SKJCKYVIQGBWTN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)O |
正規SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














